molecular formula C7H12N4O2S2 B2360273 1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 26861-52-9

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2360273
CAS RN: 26861-52-9
M. Wt: 248.32
InChI Key: ACMVXOKQSJCNLL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Synthesis Techniques

A study by Li and Chen (2008) introduces a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, offering a convenient way to create derivatives of the compound under investigation (Kejian Li & Wenbin Chen, 2008).

Chemical Structure and Analysis

Saraçoǧlu and Cukurovalı (2013) explored the quantum chemical, spectroscopic, and X-ray diffraction studies of a molecule with structural similarities, providing insights into the molecular geometry and electronic properties (H. Saraçoǧlu & A. Cukurovalı, 2013).

Biological Activity

Chavan and Pai (2007) synthesized urea derivatives, including 1,3,4-thiadiazoles, to evaluate their antidiabetic and antibacterial activities, showing the potential medical applications of these compounds (Ameya Chavan & N. Pai, 2007).

Optical and Material Properties

Yakuphanoglu, Cukurovalı, and Yilmaz (2005) investigated the optical behavior of complexes containing thiazolyl hydrazone ligand, which relates to the broader class of 1,3,4-thiadiazoles. This research highlights the impact of chemical structure on optical properties, relevant for materials science applications (F. Yakuphanoglu, A. Cukurovalı, & I. Yilmaz, 2005).

properties

IUPAC Name

1-(2-methoxyethyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S2/c1-13-4-3-8-5(12)9-6-10-11-7(14-2)15-6/h3-4H2,1-2H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMVXOKQSJCNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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